molecular formula C6H9BrN2 B1529736 4-bromo-5-ethyl-1-methyl-1H-pyrazole CAS No. 1393728-48-7

4-bromo-5-ethyl-1-methyl-1H-pyrazole

Cat. No.: B1529736
CAS No.: 1393728-48-7
M. Wt: 189.05 g/mol
InChI Key: SYBHEVBKMQGBJG-UHFFFAOYSA-N
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Description

4-Bromo-5-ethyl-1-methyl-1H-pyrazole (CAS 1393728-48-7) is a brominated pyrazole derivative characterized by substituents at positions 1 (methyl), 4 (bromo), and 5 (ethyl) on the pyrazole ring. This compound is synthesized via alkylation and halogenation reactions, as evidenced by protocols involving sodium hydride/methyl iodide for methylation and bromine incorporation at position 4 . Its molecular formula is C₆H₉BrN₂, with a molecular weight of 205.06 g/mol.

Properties

IUPAC Name

4-bromo-5-ethyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-6-5(7)4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBHEVBKMQGBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethyl-1-methyl-1H-pyrazole typically involves the bromination of a pre-formed pyrazole ring. One common method is the bromination of 5-ethyl-1-methyl-1H-pyrazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of 4-substituted pyrazoles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of pyrazolines.

Scientific Research Applications

4-Bromo-5-ethyl-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and other substituents on the pyrazole ring can influence its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name CAS/ID Substituents (Positions) Molecular Formula Key Properties/Applications
4-Bromo-5-ethyl-1-methyl-1H-pyrazole 1393728-48-7 1-Me, 4-Br, 5-Et C₆H₉BrN₂ High lipophilicity; synthetic intermediate
4-Bromo-5-methoxy-1-methyl-1H-pyrazole CID 13131235 1-Me, 4-Br, 5-OMe C₅H₇BrN₂O Lower logP (polar OMe group)
5-(4-Bromophenyl)-1-methyl-1H-pyrazole 73387-52-7 1-Me, 4-Br, 5-Ph C₁₀H₉BrN₂ Enhanced aromaticity; antimicrobial
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 1820706-62-4 1-Ph, 3-Cyclopropyl, 4-Br, 5-NH₂ C₁₂H₁₃BrN₃ Steric hindrance; therapeutic lead
Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate 1019010-83-3 1-Et, 3-Me, 4-Br, 5-COOEt C₈H₁₁BrN₂O₂ Ester functionality; hydrolytic instability

Key Observations :

  • Lipophilicity : The ethyl group in the target compound increases logP compared to methoxy (CID 13131235) or ester derivatives (1019010-83-3), favoring membrane permeability in biological systems .
  • Reactivity : Bromine at position 4 enables Suzuki-Miyaura coupling, as seen in analogs like 5-(4-bromophenyl)-1-methyl-1H-pyrazole .

NMR and Mass Spectrometry

  • ¹H NMR : The target compound’s ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) contrasts with methoxy (δ ~3.8–4.0 ppm) or aryl protons (δ ~7.0–8.0 ppm) in analogs .
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 205 (target) differs from bromophenyl derivatives (e.g., 73387-52-7: M⁺ at m/z 246) due to lower molecular weight .

Biological Activity

4-Bromo-5-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of bromine and ethyl groups at specific positions on the pyrazole ring enhances its potential for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H9BrN2C_7H_9BrN_2 with a molecular weight of approximately 201.06 g/mol. Its structure includes:

  • Bromine at the 4-position,
  • Ethyl group at the 5-position,
  • Methyl group at the 1-position.

These substituents contribute to its reactivity and biological activity.

The biological activity of pyrazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets such as enzymes, receptors, and ion channels. The specific mechanisms may include:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in inflammatory processes.
  • Receptor Modulation : Some compounds may function as agonists or antagonists at specific receptor sites, influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular:

  • A derivative showed potent COX-1 and COX-2 inhibitory activities with IC50 values indicating strong anti-inflammatory potential .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. For example:

  • A study reported that pyrazole derivatives exhibited effective antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa .
  • The presence of specific functional groups was found to enhance this activity significantly.

Anticancer Properties

Emerging data suggest that this compound may have anticancer properties:

  • Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

StudyFindings
Burguete et al. (2014)Synthesized novel pyrazoles showing high MAO-B inhibitory activity and comparable anti-inflammatory effects to indomethacin .
Chovatia et al. (2014)Tested new pyrazole derivatives for anti-tubercular properties; some compounds showed significant inhibition against Mycobacterium tuberculosis .
Argade et al. (2022)Developed pyrazole compounds with potent antimicrobial activity; one derivative showed superior efficacy compared to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-5-ethyl-1-methyl-1H-pyrazole
Reactant of Route 2
4-bromo-5-ethyl-1-methyl-1H-pyrazole

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